molecular formula C16H16N4O3S B11247697 1,1'-[6-(4-ethoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

1,1'-[6-(4-ethoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

Cat. No.: B11247697
M. Wt: 344.4 g/mol
InChI Key: GGHQJNNRQSBCBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-ACETYL-6-(4-ETHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of 1-[5-ACETYL-6-(4-ETHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE involves several synthetic routes. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[5-ACETYL-6-(4-ETHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE has a wide range of scientific research applications. It has been studied for its potential use in chemistry as a synthetic intermediate and in biology and medicine for its pharmacological activities. These activities include anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can form specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics. This allows it to exert its pharmacological effects by modulating the activity of these receptors and pathways .

Comparison with Similar Compounds

1-[5-ACETYL-6-(4-ETHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE is unique compared to other similar compounds due to its specific structural features and pharmacological activities. Similar compounds include other triazolothiadiazines, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which also exhibit diverse biological activities .

Properties

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

1-[5-acetyl-6-(4-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C16H16N4O3S/c1-4-23-13-7-5-12(6-8-13)14-15(10(2)21)24-16-18-17-9-19(16)20(14)11(3)22/h5-9H,4H2,1-3H3

InChI Key

GGHQJNNRQSBCBI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC3=NN=CN3N2C(=O)C)C(=O)C

Origin of Product

United States

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